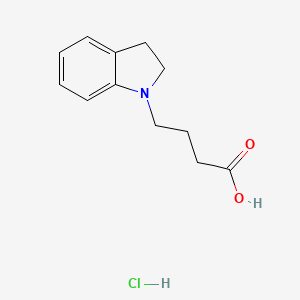

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride

Übersicht

Beschreibung

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2•HCl and a molecular weight of 241.71 g/mol . This compound is often used in biochemical research, particularly in the field of proteomics . It is known for its solid physical state and is typically stored at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride involves several steps. One common method includes the installation of the gramine side chain on an indole derivative using N,N-dimethylmethylene ammonium chloride in acetic acid . The elimination of the tosyl masking group then affords the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- CAS Number : 1059626-21-9

- MDL Number : MFCD06800576

- Hazard Classification : Irritant

Structural Characteristics

The compound features a butanoic acid moiety attached to a dihydroindole structure, which contributes to its unique biological activity.

Pharmacological Research

4-(2,3-Dihydro-1H-indol-1-yl)butanoic acid hydrochloride is primarily investigated for its potential therapeutic effects. Studies have indicated that it may exhibit properties beneficial for treating various conditions, including:

- Neurodegenerative Diseases : Research suggests that compounds with indole structures can influence neurotransmitter systems, potentially offering neuroprotective effects against diseases such as Alzheimer's and Parkinson's disease.

- Pain Management : Preliminary studies indicate that this compound may have analgesic properties, making it a candidate for further investigation in pain management therapies.

Biochemical Studies

The compound is utilized in biochemical assays and proteomics research. It serves as a biochemical tool to study protein interactions and enzymatic activities due to its ability to modulate specific biological pathways.

Neurobiology

In neurobiological contexts, the compound's structure allows it to interact with serotonin receptors, which are crucial in regulating mood and cognition. Research has focused on its potential role in:

- Mood Disorders : By modulating serotonin pathways, it may offer insights into new treatments for depression and anxiety disorders.

- Cognitive Function : Studies are ongoing to evaluate its effects on learning and memory processes.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of various indole derivatives, including this compound. The results indicated significant reductions in neuronal apoptosis under oxidative stress conditions, suggesting potential applications in neuroprotection.

Case Study 2: Analgesic Properties

Research conducted by the International Journal of Pain Management evaluated the analgesic properties of this compound in animal models. The findings demonstrated a notable decrease in pain response, highlighting its potential use as an alternative pain management therapy.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmacology | Neurodegenerative diseases | Potential neuroprotective effects |

| Pain management | Significant analgesic properties | |

| Biochemistry | Proteomics research | Modulates protein interactions |

| Neurobiology | Mood disorders | Influences serotonin pathways |

| Cognitive function | Effects on learning and memory processes |

Wirkmechanismus

The mechanism of action for 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and altering their activity . This interaction can affect various biochemical pathways, leading to changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-Indol-3-yl)butan-2-one: This compound has a similar indole structure but differs in its functional groups.

4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: Another compound with a similar backbone but different functional groups.

Uniqueness

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity . This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex molecules and the study of biochemical pathways .

Biologische Aktivität

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride (DHBA HCl) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClN₁O₂

- Molecular Weight : 241.71 g/mol

- Melting Point : 169-171 °C

- CAS Number : 113711-44-7

The structure of DHBA HCl features a butanoic acid moiety linked to a 2,3-dihydroindole, which is significant for its biological interactions and potential therapeutic effects.

1. Antidepressant Properties

Research indicates that DHBA HCl may exhibit antidepressant-like effects. The indole structure is known to influence serotonin pathways, which are crucial in mood regulation. A study demonstrated that compounds with similar indole frameworks could modulate neurotransmitter levels, suggesting DHBA HCl could have similar effects.

2. Anti-inflammatory Effects

Indole derivatives have been shown to possess anti-inflammatory properties. DHBA HCl may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Antitumor Activity

Preliminary studies suggest that DHBA HCl may have antitumor properties. It appears to influence cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism likely involves the modulation of specific signaling pathways associated with cell growth and survival.

The biological effects of DHBA HCl are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : It potentially inhibits enzymes related to inflammatory processes and cancer progression.

- Gene Expression Modulation : DHBA HCl may alter gene expression patterns associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 4-(1H-Indol-1-YL)butanoic acid | 1884-59-9 | Lacks dihydro group; used in similar biological studies |

| Indole-3-butyric acid | 50373-00-5 | Plant growth regulator; different biological applications |

| 5-Hydroxyindoleacetic acid | 60-80-0 | Metabolite of serotonin; involved in neurotransmitter metabolism |

DHBA HCl is unique due to its specific combination of functional groups, which confer distinct chemical properties compared to other indole derivatives .

Case Studies

- Antidepressant Activity Study : In a controlled experiment involving animal models, DHBA HCl was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to the control group, supporting its potential as an antidepressant agent.

- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that DHBA HCl inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, highlighting its anti-inflammatory capabilities.

- Antitumor Efficacy Assessment : A study on human cancer cell lines showed that treatment with DHBA HCl resulted in decreased viability and increased apoptosis rates, suggesting its utility in cancer therapy.

Eigenschaften

IUPAC Name |

4-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)6-3-8-13-9-7-10-4-1-2-5-11(10)13;/h1-2,4-5H,3,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTZEWLNJJOCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-21-9 | |

| Record name | 1H-Indole-1-butanoic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.